![molecular formula C10H18ClNO2 B2566017 (1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2413847-65-9](/img/structure/B2566017.png)
(1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO2.ClH/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13;/h6-9H,1-5,11H2,(H,12,13);1H/t6?,7?,8-,9+;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available resources.Scientific Research Applications
Biocatalysis
In the realm of biocatalysis, derivatives of 1-aminocyclopropane-1-carboxylic acid (ACCA) have been explored for their potential in drug research and development. The biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key chiral intermediate in the synthesis of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors such as asunaprevir and simeprevir, underscores the importance of these compounds. Research led by Zhu et al. (2018) showcased the use of Sphingomonas aquatilis in the enantioselective synthesis of vinyl-ACCA, achieving high enantiomeric excess and conversion rates. This study highlights the compound's significance in developing strategies for asymmetric synthesis, crucial for pharmaceutical applications (Zhu, Shi, Zhang, & Zheng, 2018).
Pharmaceutical Research
The application of (1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid derivatives extends significantly into pharmaceutical research. Tailor-made α-amino acids, such as vinyl-ACCA, are crucial pharmacophoric units in new generations of hepatitis C virus (HCV) NS3/4A protease inhibitors. The work of Sato et al. (2016) provides a comprehensive overview of the synthetic approaches to vinyl-ACCA and its optical isomers. These efforts are driven by the high demand for these compounds due to their steric constraints and pharmaceutical properties, illustrating the compound's pivotal role in the development of antiviral drugs (Sato, Izawa, Aceña, Liu, & Soloshonok, 2016).
Moreover, Lou et al. (2013) described the development of robust methods for the preparation of (1R,2S)-1-amino-2-vinylcyclopropane-carboxylic acid-derived compounds, which are common building blocks in the synthesis of potent HCV NS3 protease inhibitors. Their research emphasizes the importance of these compounds in creating more effective treatments for hepatitis C, showcasing the versatility and critical nature of (1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid; hydrochloride in drug discovery and development (Lou, Cunière, Su, & Hobson, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
(1R,2S)-2-(4-aminocyclohexyl)cyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13;/h6-9H,1-5,11H2,(H,12,13);1H/t6?,7?,8-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMUDCFHYFTSCN-IOIMWAKYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2CC2C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@@H]2C[C@H]2C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.